molecular formula C21H20N2O3 B11312057 (2E)-N-(8-ethoxyquinolin-5-yl)-3-(4-methoxyphenyl)prop-2-enamide

(2E)-N-(8-ethoxyquinolin-5-yl)-3-(4-methoxyphenyl)prop-2-enamide

Cat. No.: B11312057
M. Wt: 348.4 g/mol
InChI Key: FTENDGBYSBKOKR-MDWZMJQESA-N
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Description

(2E)-N-(8-ethoxyquinolin-5-yl)-3-(4-methoxyphenyl)prop-2-enamide is an organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-(8-ethoxyquinolin-5-yl)-3-(4-methoxyphenyl)prop-2-enamide typically involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, such as the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.

    Ethoxylation: The quinoline core is then ethoxylated using ethyl iodide in the presence of a base such as potassium carbonate.

    Formation of the Prop-2-enamide Moiety: The final step involves the formation of the prop-2-enamide moiety through a condensation reaction between the ethoxyquinoline derivative and 4-methoxybenzaldehyde in the presence of a base such as sodium hydroxide.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale versions of the synthetic routes described above, with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-(8-ethoxyquinolin-5-yl)-3-(4-methoxyphenyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Amine derivatives.

    Substitution: Substituted quinoline derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving quinoline derivatives.

    Medicine: Potential therapeutic applications due to its structural similarity to other biologically active quinoline derivatives.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (2E)-N-(8-ethoxyquinolin-5-yl)-3-(4-methoxyphenyl)prop-2-enamide would depend on its specific biological target. Generally, quinoline derivatives can interact with various molecular targets, such as enzymes or receptors, and modulate their activity. The compound may exert its effects through binding to these targets and altering their function, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound of quinoline derivatives.

    Chloroquine: A well-known antimalarial drug that is a quinoline derivative.

    Quinacrine: Another antimalarial drug with a quinoline core.

Uniqueness

(2E)-N-(8-ethoxyquinolin-5-yl)-3-(4-methoxyphenyl)prop-2-enamide is unique due to its specific substitution pattern, which may confer distinct biological activities or chemical properties compared to other quinoline derivatives.

Properties

Molecular Formula

C21H20N2O3

Molecular Weight

348.4 g/mol

IUPAC Name

(E)-N-(8-ethoxyquinolin-5-yl)-3-(4-methoxyphenyl)prop-2-enamide

InChI

InChI=1S/C21H20N2O3/c1-3-26-19-12-11-18(17-5-4-14-22-21(17)19)23-20(24)13-8-15-6-9-16(25-2)10-7-15/h4-14H,3H2,1-2H3,(H,23,24)/b13-8+

InChI Key

FTENDGBYSBKOKR-MDWZMJQESA-N

Isomeric SMILES

CCOC1=C2C(=C(C=C1)NC(=O)/C=C/C3=CC=C(C=C3)OC)C=CC=N2

Canonical SMILES

CCOC1=C2C(=C(C=C1)NC(=O)C=CC3=CC=C(C=C3)OC)C=CC=N2

Origin of Product

United States

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